Cumyl-PINACA
Overview
Description
- CUMYL-PINACA (also known as SGT-24) is an indazole-3-carboxamide-based synthetic cannabinoid.
- It acts as a potent agonist for cannabinoid receptors, with approximately 3x selectivity for CB₁ receptors (EC₅₀ of 0.15 nM) and CB₂ receptors (EC₅₀ of 0.41 nM) in humans .
- Its physiological and toxicological properties in vivo are not fully understood .
Preparation Methods
- Synthetic routes for CUMYL-PINACA involve chemical synthesis.
- Specific reaction conditions and industrial production methods are not widely documented in the public domain.
Chemical Reactions Analysis
- CUMYL-PINACA may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly reported.
- Major products formed from these reactions remain undisclosed.
Scientific Research Applications
- CUMYL-PINACA has been identified as a designer drug in illegal products .
- Its applications extend to fields such as chemistry, biology, medicine, and industry, although detailed research remains limited.
Mechanism of Action
- The compound exerts its effects by binding to cannabinoid receptors (CB₁ and CB₂).
- Molecular targets and pathways involved in its action require further investigation.
Comparison with Similar Compounds
- CUMYL-PINACA’s uniqueness lies in its indazole-3-carboxamide structure.
- Similar compounds include AB-PINACA and 5-fluoro this compound (a derivative of AB-PINACA) .
Properties
IUPAC Name |
1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBASRYREGWIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019036 | |
Record name | Cumyl-PINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-15-5 | |
Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cumyl-PINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cumyl-PINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUMYL-PINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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